molecular formula C28H30N4O6 B12040875 N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide

N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide

Cat. No.: B12040875
M. Wt: 518.6 g/mol
InChI Key: UFSGGAMGRSTKLK-UHFFFAOYSA-N
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Description

N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes nitrobenzoyl groups and butan-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzoyl intermediate, followed by the introduction of butan-2-yl groups through alkylation reactions. The final step involves the coupling of the intermediate with the amine group to form the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzoyl groups can participate in electron transfer reactions, while the butan-2-yl groups may influence the compound’s hydrophobic interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-4-[4-(butan-2-ylamino)phenyl]aniline: Shares structural similarities but lacks the nitrobenzoyl groups.

    N,N’-di(butan-2-yl)biphenyl-4,4’-diamine: Another related compound with different functional groups.

Uniqueness

N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide is unique due to the presence of both nitrobenzoyl and butan-2-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30N4O6

Molecular Weight

518.6 g/mol

IUPAC Name

N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C28H30N4O6/c1-5-19(3)29(27(33)21-7-11-25(12-8-21)31(35)36)23-15-17-24(18-16-23)30(20(4)6-2)28(34)22-9-13-26(14-10-22)32(37)38/h7-20H,5-6H2,1-4H3

InChI Key

UFSGGAMGRSTKLK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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